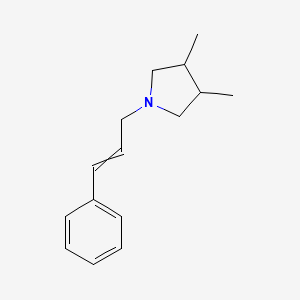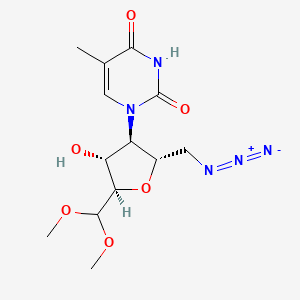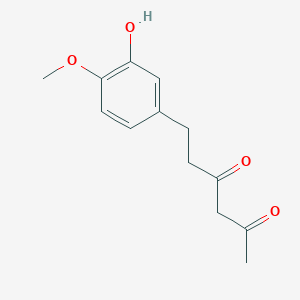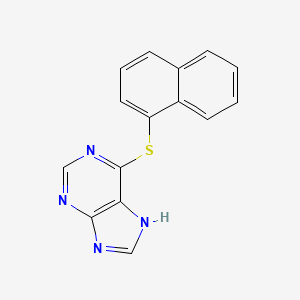
6-naphthalen-1-ylsulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Naphthalen-1-ylsulfanyl-7H-purine is a chemical compound with the molecular formula C₁₄H₁₀N₄S It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a naphthalene moiety attached to the purine ring via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-naphthalen-1-ylsulfanyl-7H-purine typically involves the reaction of naphthalen-1-ylamine with a suitable purine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where naphthalen-1-ylamine reacts with a purine derivative in the presence of a sulfur-containing reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Naphthalen-1-ylsulfanyl-7H-purine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Oxidation reactions may yield oxidized derivatives of the compound.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and could be studied for its effects on living organisms.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-naphthalen-1-ylsulfanyl-7H-purine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Naphthalen-1-ylsulfanyl-7H-purine can be compared with other similar compounds, such as:
6-Methyl-7H-purine
6-Ethyl-7H-purine
6-Phenyl-7H-purine
These compounds share the purine core but differ in the substituents attached to the purine ring. The presence of the naphthalene moiety in this compound gives it unique chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
646510-02-3 |
|---|---|
Fórmula molecular |
C15H10N4S |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
6-naphthalen-1-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H10N4S/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-9H,(H,16,17,18,19) |
Clave InChI |
AQXQJIOUUKZQEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2SC3=NC=NC4=C3NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
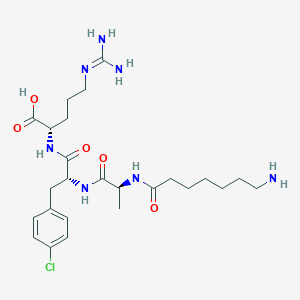
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

